2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide
CAS No.:
Cat. No.: VC13461031
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClNO |
|---|---|
| Molecular Weight | 253.77 g/mol |
| IUPAC Name | 2-chloro-N-(1-phenylpropyl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C14H20ClNO/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10H2,1-3H3 |
| Standard InChI Key | YUJBIVTVTYNAON-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CCl |
| Canonical SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CCl |
Introduction
Chemical Identification and Structural Analysis
2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide (CHClNO) features a central acetamide backbone substituted with a chlorine atom at the α-carbon and two distinct N-alkyl groups: isopropyl and 1-phenyl-propyl. The molecular weight is calculated as 278.77 g/mol, with a logP value estimated at ~3.1, suggesting moderate lipophilicity . Key structural features include:
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Chloroacetamide core: The chlorine atom at the α-position enhances electrophilicity, facilitating nucleophilic substitution reactions .
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N-isopropyl group: Introduces steric bulk, potentially influencing conformational stability and intermolecular interactions .
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N-(1-phenyl-propyl) group: The phenyl ring and propyl chain contribute to hydrophobic interactions, which may enhance membrane permeability in biological systems .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 278.77 g/mol |
| logP | ~3.1 |
| Topological Polar SA | ~40 Ų |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 2 (amide O, Cl) |
Synthetic Pathways and Optimization
While no direct synthesis of 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide is documented, analogous chloroacetamides provide viable routes. A patent detailing Selexipag synthesis offers a template for N,N-disubstituted acetamides:
Route 1: Carbodiimide-Mediated Coupling
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Step 1: React chloroacetic acid with isopropylamine to form 2-chloro-N-isopropylacetamide.
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Step 2: Introduce the 1-phenyl-propyl group via nucleophilic substitution or reductive amination.
Route 2: Direct Alkylation
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Step 1: Prepare N-isopropyl-N-(1-phenyl-propyl)amine via alkylation of isopropylamine with 1-phenyl-propyl bromide.
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Step 2: React the resulting amine with chloroacetyl chloride in the presence of triethylamine.
Table 2: Comparative Synthesis Routes
| Route | Advantages | Challenges |
|---|---|---|
| 1 | High purity, scalable | Requires carbodiimide reagents |
| 2 | Fewer steps, cost-effective | Risk of over-alkylation |
Physicochemical and Spectroscopic Characterization
Spectral Data (Hypothetical)
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IR Spectroscopy: Expected peaks at ~1650 cm (amide C=O stretch), ~1540 cm (N–H bend), and ~650 cm (C–Cl stretch) .
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H NMR:
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s bifunctional N-alkyl groups make it a candidate for further derivatization in drug discovery, particularly for kinase inhibitors or GPCR modulators .
Agrochemical Development
Chloroacetamides are precursors in herbicide synthesis (e.g., acetochlor). The phenyl-propyl group could enhance soil persistence .
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